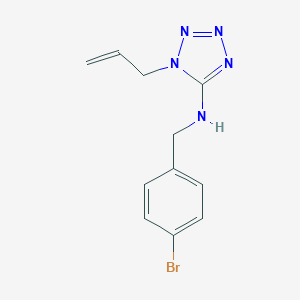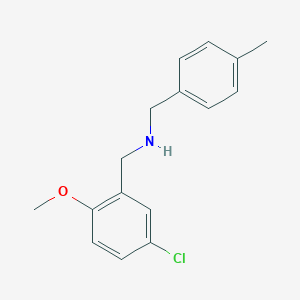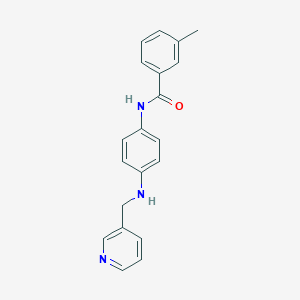![molecular formula C13H13N5O B499645 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine CAS No. 889949-42-2](/img/structure/B499645.png)
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine is a compound that belongs to the class of organic compounds known as tetrazoles. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a phenylfuran moiety, which is known for its aromatic properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine typically involves the following steps:
Formation of the phenylfuran moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a furan derivative in the presence of a palladium catalyst.
Introduction of the tetrazole ring: The tetrazole ring can be introduced through a cyclization reaction involving an azide and a nitrile.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylfuran moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylfuran moiety can yield quinone derivatives, while reduction of the nitro group can produce amines.
Applications De Recherche Scientifique
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The phenylfuran moiety can also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine: This compound is unique due to its combination of a tetrazole ring and a phenylfuran moiety.
N-methyl-1-(5-phenylfuran-2-yl)methanamine: Similar structure but lacks the tetrazole ring.
1-(4-methoxyphenyl)-N-[(5-phenylfuran-2-yl)methyl]methanamine hydrochloride: Contains a methoxy group and a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring and a phenylfuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
889949-42-2 |
|---|---|
Formule moléculaire |
C13H13N5O |
Poids moléculaire |
255.28g/mol |
Nom IUPAC |
1-methyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H13N5O/c1-18-13(15-16-17-18)14-9-11-7-8-12(19-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) |
Clé InChI |
VXAZLOSMHBECFP-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-thienylmethyl)amino]methyl}benzoic acid](/img/structure/B499563.png)
![1-(4-methoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B499565.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499566.png)
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-chlorobenzoic acid](/img/structure/B499567.png)
![1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499571.png)

![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499576.png)


![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499580.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499581.png)
![3-[(4-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B499582.png)
![N-[2-(trifluoromethyl)benzyl]-2H-tetrazol-5-amine](/img/structure/B499583.png)

